
Methyl (2R,5R)-5-(hydroxymethyl)pyrrolidine-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (2R,5R)-5-(hydroxymethyl)pyrrolidine-2-carboxylate is a chiral compound with a pyrrolidine ring structure. It is known for its potential applications in various fields, including chemistry, biology, and medicine. The compound’s unique stereochemistry and functional groups make it an interesting subject for scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (2R,5R)-5-(hydroxymethyl)pyrrolidine-2-carboxylate typically involves the use of chiral starting materials and catalysts to ensure the desired stereochemistry. One common method involves the reduction of a suitable precursor, such as a pyrrolidine derivative, followed by esterification to introduce the methyl ester group. The reaction conditions often include the use of reducing agents like sodium borohydride or lithium aluminum hydride, and esterification reagents such as methanol and sulfuric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques like chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl (2R,5R)-5-(hydroxymethyl)pyrrolidine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or aldehyde.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles like sodium azide or thiols can be used in the presence of suitable catalysts.
Major Products
The major products formed from these reactions include carboxylic acids, aldehydes, alcohols, and substituted pyrrolidine derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Methyl (2R,5R)-5-(hydroxymethyl)pyrrolidine-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex molecules and as a ligand in asymmetric catalysis.
Biology: The compound is studied for its potential biological activity, including its role as an enzyme inhibitor or receptor ligand.
Medicine: It has potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: The compound is used in the production of fine chemicals, pharmaceuticals, and agrochemicals.
Mécanisme D'action
The mechanism of action of Methyl (2R,5R)-5-(hydroxymethyl)pyrrolidine-2-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved can vary, but the compound’s stereochemistry and functional groups play a crucial role in its activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl (2S,5S)-5-(hydroxymethyl)pyrrolidine-2-carboxylate: The enantiomer of the compound with different stereochemistry.
Methyl (2R,5R)-5-(methoxymethyl)pyrrolidine-2-carboxylate: A derivative with a methoxy group instead of a hydroxymethyl group.
Methyl (2R,5R)-5-(hydroxymethyl)pyrrolidine-2-carboxamide: A derivative with an amide group instead of an ester group.
Uniqueness
Methyl (2R,5R)-5-(hydroxymethyl)pyrrolidine-2-carboxylate is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C7H13NO3 |
|---|---|
Poids moléculaire |
159.18 g/mol |
Nom IUPAC |
methyl (2R,5R)-5-(hydroxymethyl)pyrrolidine-2-carboxylate |
InChI |
InChI=1S/C7H13NO3/c1-11-7(10)6-3-2-5(4-9)8-6/h5-6,8-9H,2-4H2,1H3/t5-,6-/m1/s1 |
Clé InChI |
MVBWEDQLROJLNC-PHDIDXHHSA-N |
SMILES isomérique |
COC(=O)[C@H]1CC[C@@H](N1)CO |
SMILES canonique |
COC(=O)C1CCC(N1)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(6-(4-Fluorophenyl)-3-(3,4,5-trimethoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl)acetic acid](/img/structure/B15218237.png)
![(5R,7R)-7-Methyl-1,6-dioxaspiro[4.5]decane](/img/structure/B15218238.png)
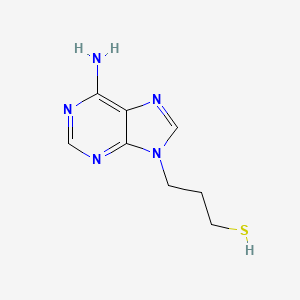
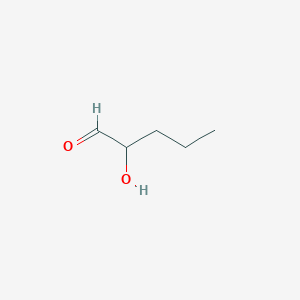
![(1R,6S)-2-Oxa-5-azabicyclo[4.1.0]heptane](/img/structure/B15218260.png)
![tert-Butyl 6-bromo-5-methoxy-1-oxo-1,3-dihydrospiro[indene-2,4'-piperidine]-1'-carboxylate](/img/structure/B15218266.png)
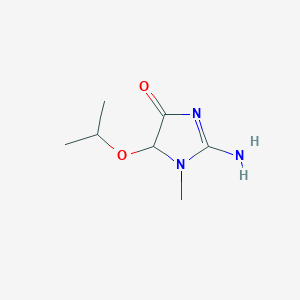
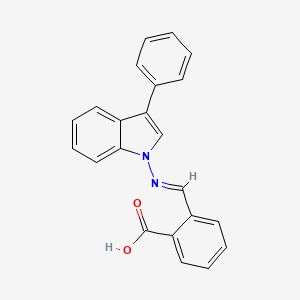
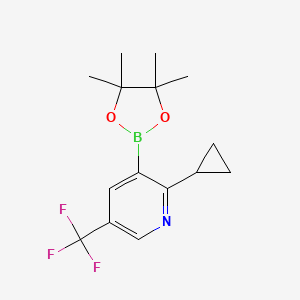
![6-Chloroisothiazolo[4,5-c]pyridine](/img/structure/B15218302.png)



![2-[(6-Amino-3-methyl-2,4-dioxo-1-phenyl-1,2,3,4-tetrahydropyrimidin-5-yl)carbamoyl]-6-(propan-2-yl)phenyl acetate](/img/structure/B15218331.png)
